

Physicochemical properties of 2'-O-methyl-5-methyluridine

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An In-Depth Technical Guide to the Physicochemical Properties of **2'-O-methyl-5-methyluridine**

Authored by: Gemini, Senior Application Scientist Abstract

2'-O-methyl-5-methyluridine is a pivotal modified nucleoside in the landscape of nucleic acid research and therapeutic development. Its unique structural modifications—a methyl group on the 2'-hydroxyl of the ribose and another on the 5th position of the uracil base—confer significantly enhanced stability and binding affinity to oligonucleotides. This technical guide provides a comprehensive analysis of the core physicochemical properties of **2'-O-methyl-5-methyluridine**, offering both foundational data and field-proven experimental methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who are leveraging this compound in areas such as antisense therapeutics, siRNA development, and diagnostic probe design.

Introduction: The Strategic Importance of 2'-O-methyl-5-methyluridine

In the pursuit of next-generation genetic medicines, the inherent instability of natural RNA is a critical hurdle. The 2'-hydroxyl group on the ribose backbone makes RNA susceptible to enzymatic degradation by nucleases and alkaline hydrolysis. Chemical modifications to the

nucleoside building blocks are therefore essential for creating robust and effective oligonucleotide therapeutics.

2'-O-methyl-5-methyluridine, also known as 2'-O-methylribothymidine, is a doubly modified nucleoside that addresses these stability challenges.^[1] The 2'-O-methylation is a key modification that sterically shields the phosphodiester linkage from nuclease attack and locks the ribose sugar into a C3'-endo conformation. This pre-organization of the sugar pucker is characteristic of A-form RNA helices and enhances the binding affinity of the oligonucleotide to its target sequence.^{[2][3]} The 5-methyl group on the uracil base (making it a thymine base) further contributes to the thermal stability of the duplex through improved base-stacking interactions.^[4]

This guide will delve into the essential physicochemical properties that underpin the utility of **2'-O-methyl-5-methyluridine**, providing the technical data and procedural knowledge necessary for its effective application in research and development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a modified nucleoside is fundamental to its successful incorporation into therapeutic oligonucleotides and for predicting its behavior in biological systems. The following table summarizes the key properties of **2'-O-methyl-5-methyluridine**.

Property	Value	Source(s)
IUPAC Name	1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione	PubChemLite[5]
Synonyms	2'-O-Methylribothymidine, 2'-O-Methylthymidine, 5-methyl-2'-O-methyl-uridine	Cayman Chemical[1]
CAS Number	55486-09-4	Biosynth[6], Cayman Chemical[1]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₆	Biosynth[6]
Molecular Weight	272.25 g/mol	Biosynth[6]
Appearance	Solid	Cayman Chemical[1]
Melting Point	186 °C	Biosynth[6]
Solubility	DMF: 14 mg/mL DMSO: 10 mg/mL PBS (pH 7.2): 3 mg/mL Water: 100 mg/mL (with sonication)	Cayman Chemical[1], MedchemExpress[7]
Lipophilicity (XLogP3)	-1.4 / -1.6	PubChem[5][8]
pKa (predicted, N3-H)	~9.2	Based on 5-methyluridine[9]
Storage Temperature	≤ -15°C	Biosynth[6]

In-Depth Analysis of Key Properties

Stability: The Cornerstone of Therapeutic Utility

The most significant advantage of 2'-O-methylation is the profound increase in the stability of the RNA molecule. This modification provides robust protection against degradation by a wide range of nucleases.[10] The mechanism of this protection is twofold:

- Steric Hindrance: The methyl group at the 2' position physically blocks the approach of nuclease enzymes that would otherwise cleave the phosphodiester backbone.
- Conformational Locking: The 2'-O-methyl group favors a C3'-endo sugar pucker, which is the conformation found in stable A-form RNA helices. This reduces the conformational flexibility of the backbone, making it a less favorable substrate for hydrolytic cleavage.

This enhanced stability is critical for therapeutic applications, as it prolongs the half-life of oligonucleotide drugs *in vivo*, allowing them to reach their target tissues and exert their biological effect.

Solubility: A Critical Parameter for Formulation and Delivery

Solubility is a crucial factor in drug development, impacting everything from synthesis and purification to formulation and bioavailability. **2'-O-methyl-5-methyluridine** exhibits moderate solubility in aqueous buffers like PBS (3 mg/mL) and significantly higher solubility in organic solvents such as DMSO and DMF.^[1] High solubility in water (100 mg/mL) can be achieved with sonication, suggesting that energy input can overcome kinetic barriers to dissolution.^[7]

For drug development professionals, this solubility profile is informative. The good solubility in organic solvents is advantageous for the chemical synthesis steps of oligonucleotide production. The moderate aqueous solubility must be considered during the formulation of the final drug product to ensure it remains dissolved and stable at the required therapeutic concentration.

Lipophilicity (LogP): Balancing Membrane Permeability and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an oily (octanol) and an aqueous phase. It is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The predicted XLogP3 value for **2'-O-methyl-5-methyluridine** is approximately -1.4 to -1.6, indicating that it is a hydrophilic compound.^{[5][8]}

This hydrophilicity is expected for a nucleoside, with its multiple hydroxyl and amide groups capable of hydrogen bonding with water. While this ensures good aqueous solubility, it can present a challenge for passive diffusion across cellular membranes. Therefore, therapeutic oligonucleotides containing this and other modified nucleosides often rely on active uptake mechanisms or specialized delivery vehicles (e.g., lipid nanoparticles) to enter cells.

Ionization (pKa): Influence on Charge and Interaction

The pKa value indicates the pH at which a molecule is 50% ionized. For **2'-O-methyl-5-methyluridine**, the most relevant ionization site is the N3 proton of the uracil ring. While a direct experimental pKa is not readily available, the pKa of the parent nucleoside, 5-methyluridine, is approximately 9.2.^[9] The 2'-O-methyl group is located on the ribose and is electronically distant from the uracil base, so it is not expected to significantly alter this value.

This means that at physiological pH (~7.4), the uracil base will be overwhelmingly in its neutral, protonated state. This is important for maintaining the hydrogen bonding patterns required for Watson-Crick base pairing with adenine in the target RNA sequence, which is the fundamental mechanism of action for antisense and siRNA therapeutics.

Experimental Protocols for Physicochemical Characterization

To ensure the quality and consistency of **2'-O-methyl-5-methyluridine** for research and development, rigorous experimental characterization is essential. The following section outlines standard, self-validating protocols for determining key physicochemical properties.

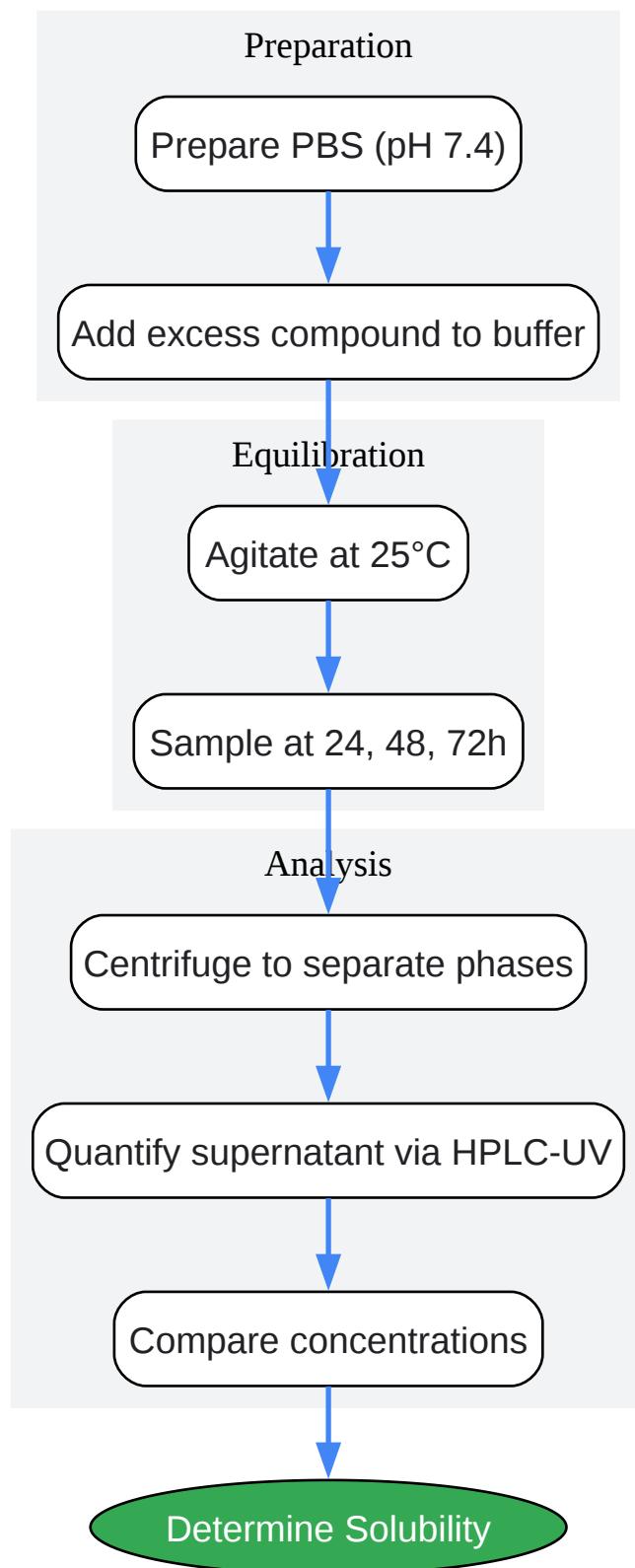
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline for Testing of Chemicals, No. 105. It is a robust method for determining the saturation solubility of a compound in an aqueous medium.

Causality: The shake-flask method is the gold standard because it allows the system to reach thermodynamic equilibrium, providing a true measure of saturation solubility. The extended equilibration time ensures that the dissolution process is complete.

Methodology:

- Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and filter it through a 0.22 μ m filter.
- Addition of Compound: Add an excess amount of **2'-O-methyl-5-methyluridine** to a known volume of the PBS buffer in a sealed, clear glass vessel. The excess solid should be clearly visible.
- Equilibration: Agitate the vessel at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours. To confirm equilibrium, take samples at 24, 48, and 72 hours.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 x g for 15 minutes) to pellet any remaining suspended solids.
- Quantification: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved **2'-O-methyl-5-methyluridine** using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to ensure accurate quantification.
- Validation: Equilibrium is confirmed if the concentrations measured at 24, 48, and 72 hours are within experimental error of each other (typically <5% variance).



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Caption: Workflow for Aqueous Solubility Determination.

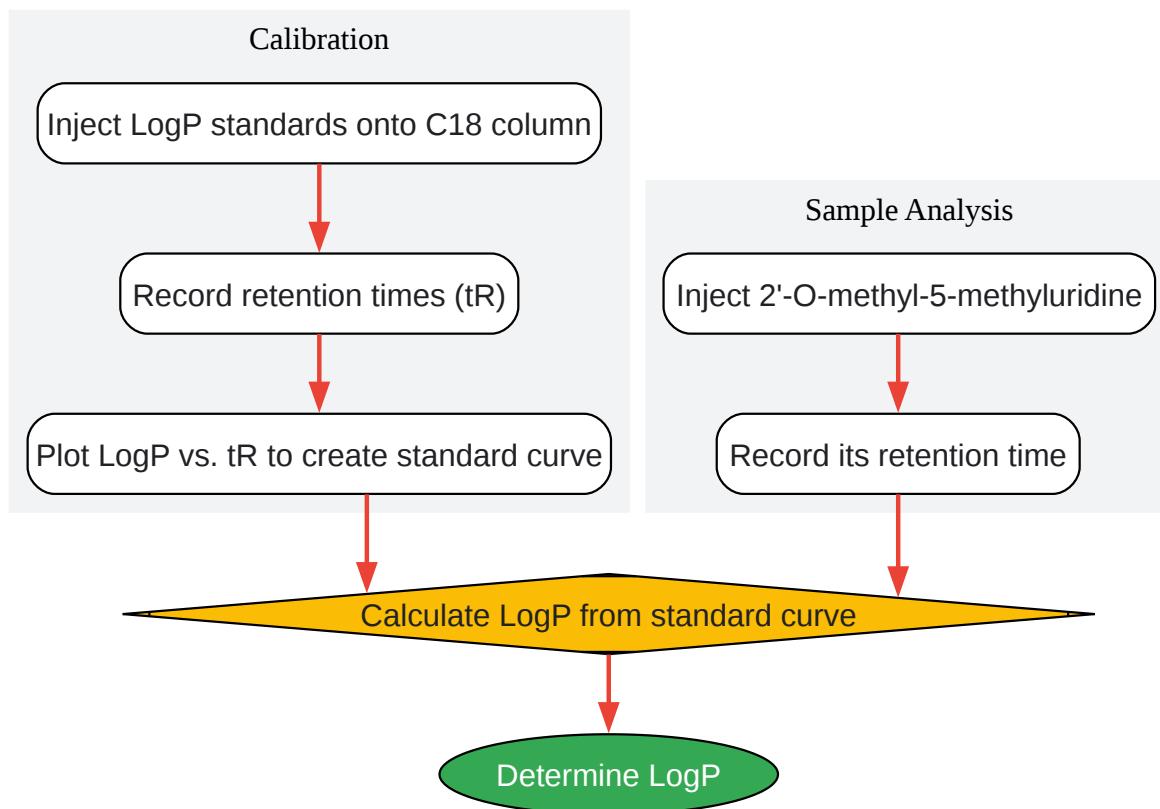
Protocol: Determination of Lipophilicity (LogP) via HPLC

This method provides a rapid and reliable determination of the octanol-water partition coefficient (LogP) by correlating the retention time of the compound on a reverse-phase HPLC column with the retention times of known LogP standards.

Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. A compound's retention time on a C18 column is directly proportional to its lipophilicity. By calibrating the system with compounds of known LogP, the LogP of the test compound can be accurately interpolated.

Methodology:

- **System Preparation:** Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., 20 mM phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
- **Calibration:** Prepare a set of 5-7 calibration standards with known LogP values that bracket the expected LogP of **2'-O-methyl-5-methyluridine** (e.g., from -2 to +3). Inject each standard individually and record its retention time (t_R).
- **Standard Curve Generation:** Plot the known LogP values of the standards against their measured retention times. Perform a linear regression to obtain a calibration curve with a high correlation coefficient ($R^2 > 0.98$).
- **Sample Analysis:** Prepare a solution of **2'-O-methyl-5-methyluridine** in the mobile phase. Inject the sample onto the HPLC system under the same conditions used for the standards and record its retention time.
- **LogP Calculation:** Using the linear regression equation from the standard curve, calculate the LogP of **2'-O-methyl-5-methyluridine** from its measured retention time.
- **System Validation:** The analysis should be run in triplicate to ensure the reproducibility of the retention time and the calculated LogP value.

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Caption: Workflow for LogP Determination via HPLC.

Conclusion

2'-O-methyl-5-methyluridine is a well-characterized modified nucleoside whose physicochemical properties make it an invaluable component in the development of oligonucleotide therapeutics. Its exceptional stability against nuclease degradation, combined with a hydrophilic nature, provides a solid foundation for designing drugs with extended *in vivo* half-lives. A comprehensive understanding and experimental validation of its properties—solubility, stability, and lipophilicity—are paramount for any researcher or developer aiming to harness its full potential. The methodologies and data presented in this guide serve as a critical resource for advancing the next generation of nucleic acid-based medicines.

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References

- 1. caymanchem.com [caymanchem.com]
- 2. 2'-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 2'-O-methyl-5-methyluridine|RUO [benchchem.com]
- 5. PubChemLite - 2'-o-methyl-5-methyluridine (C11H16N2O6) [pubchemlite.lcsb.uni.lu]
- 6. 2'-O-Methyl-5-methyluridine | 55486-09-4 | NM01238 [biosynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2'-O-methyl-5-methyluridine | C11H18N2O6 | CID 72730416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
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